molecular formula C₁₆H₁₈O₆ B024141 O-Desmethyl Mycophenolic Acid CAS No. 31858-65-8

O-Desmethyl Mycophenolic Acid

Cat. No. B024141
CAS RN: 31858-65-8
M. Wt: 306.31 g/mol
InChI Key: MHSRNZSBNXFMLF-FPYGCLRLSA-N
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Description

Synthesis Analysis

The synthesis of Mycophenolic Acid, which is a precursor to O-Desmethyl Mycophenolic Acid, has been explored through various methods. Patterson (1993) describes a new synthesis of mycophenolic acid using silyloxy-1,3-cyclohexadiene, which undergoes a cycloaddition to dimethyl acetylenedicarboxylate and subsequent elimination of ethylene (Patterson, 1993). This synthesis is part of a broader category of synthetic approaches for MPA, including those utilizing palladium-catalyzed allylation and biomimetic aromatization (Brookes et al., 2013).

Molecular Structure Analysis

The molecular structure of Mycophenolic Acid has been extensively analyzed due to its pharmacological significance. Covarrubias et al. (2000) reported the crystal structure of Mycophenolic Acid, providing insights into its molecular geometry and conformation (Covarrubias et al., 2000).

Chemical Reactions and Properties

Mycophenolic Acid undergoes various chemical reactions, which are pivotal in its bioactivity. For example, the inhibition of nucleic acid synthesis by MPA has been studied, highlighting its interaction with cellular mechanisms (Franklin & Cook, 1969). This interaction is critical for understanding the chemical properties of MPA and its derivatives.

Scientific Research Applications

  • Cancer Treatment : Mycophenolic acid, which includes O-Desmethyl Mycophenolic Acid as a metabolite, shows promise as an oncolytic agent in cancer treatment. It inhibits nucleotide interconversion and affects tumor growth, indicating its potential use in oncology (Sweeney, Hoffman, & Esterman, 1972). Furthermore, it strongly inhibits DNA synthesis in fibroblasts, which could explain its anti-tumor activity (Franklin & Cook, 1969).

  • Immunosuppressive Effects : Mycophenolic acid has demonstrated potential in reducing the number of dividing CD4+ and CD8+ T cells, inhibiting HIV infection in vitro and in vivo (Chapuis et al., 2000). It also suppresses human CD4+ T cells through multiple pathways, which could optimize MPA-based immunosuppressive regimens (He et al., 2011).

  • Dermatological Applications : Mycophenolic acid shows potential in treating psoriasis, though long-term safety and effectiveness need further studies (Lynch & Roenigk, 1977; Epinette, Parker, Jones, & Greist, 1987). It has also re-emerged as a treatment for various skin conditions (Strathie Page & Tait, 2015).

  • Antifibrotic Actions : Beyond immunosuppression, mycophenolic acid may have therapeutic applications in preventing fibrosis in various diseases (Morath et al., 2006).

  • Pharmacokinetics and Drug Interactions : The metabolite 6-O-desmethyl-MPA is produced by CYP3A4/5 and possibly CYP2C8 and may compete with other drugs on CYP3A due to its high therapeutic concentrations (Picard, Cresteil, Prémaud, & Marquet, 2004). The pharmacokinetics of mycophenolic acid in renal transplant patients differ between early and stable post-transplant stages, influencing optimal dosing regimens (Wang et al., 2022).

  • Biosynthesis and Biochemistry : The enzyme MpaG′, responsible for the biosynthesis of mycophenolic acid, catalyzes the methylation of demethylmycophenolic acid to form mycophenolic acid (Zhang et al., 2015).

Safety And Hazards

The specific safety and hazards associated with O-Desmethyl Mycophenolic Acid are not detailed in the retrieved sources .

Future Directions

Research on O-Desmethyl Mycophenolic Acid and its parent compound, Mycophenolic acid, is ongoing. For example, a study has investigated the effects of renal function on Mycophenolic acid total clearance in pediatric kidney transplant recipients . Such research could potentially lead to new insights into the pharmacokinetics and pharmacodynamics of O-Desmethyl Mycophenolic Acid and its parent compound.

properties

IUPAC Name

(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSRNZSBNXFMLF-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649767
Record name (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Mycophenolic Acid

CAS RN

31858-65-8
Record name (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Benjanuwattra, D Pruksakorn… - The Journal of …, 2020 - Wiley Online Library
Mycophenolic acid (MPA) is an immunosuppressive agent commonly prescribed during posttransplant periods for the prevention of acute and chronic rejection following organ …
Number of citations: 21 accp1.onlinelibrary.wiley.com
D Brazeau, CJ Meaney, JD Consiglio… - The Journal of …, 2021 - Wiley Online Library
… pharmacologically active than mycophenolic acid and 6-O-desmethyl-mycophenolic acid. … acid glucuronide; DM-MPA, 6-O-desmethyl mycophenolic acid; GMP, guanosine 5′-…
Number of citations: 3 accp1.onlinelibrary.wiley.com
Y Rong, J Wichart, L Hamiwka, TKL Kiang - Clinical Pharmacokinetics, 2023 - Springer
… Alternatively, MPA can also be oxidized by cytochrome P450 enzymes in the production of 6-O-desmethyl-mycophenolic acid [7, 20], which is quantitively scarce. Both MPA and MPAG …
Number of citations: 1 link.springer.com
NT Vethe - 2009 - duo.uio.no
The immunosuppressant mycophenolic acid (MPA) is included in post-transplant rejection prophylaxis regimens. Individualization of the MPA therapy may improve the clinical outcome. …
Number of citations: 2 www.duo.uio.no
Y Rong - 2022 - era.library.ualberta.ca
Background Mycophenolic acid (MPA) is a frequently used immunosuppressant after organ transplantation to prevent graft rejection. It is almost always prescribed concurrently with …
Number of citations: 2 era.library.ualberta.ca
YAUWAI PING - 2008 - core.ac.uk
Table 4.16 Comparison of total MPA C0 and AUCss, 0–12, normalized by TBW-adjusted MMF dose, as well as TBW-adjusted MPA CLoral, in adult RTxR in Asian and in Western …
Number of citations: 2 core.ac.uk
S Lacorte Bruguera, C Gómez-Canela… - 2021 - digital.csic.es
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 0 digital.csic.es
J Zhang, Z Tang, Z Liu, G Wang, X Yang, X Hou - Immunobiology, 2023 - Elsevier
… l-Aspartic acid, acetyl glycine, 7-demethylsuberosin, Pro-Gly, Ala-Glu, l-aspartic acid, and cysteine-s-sulfate showed negative correlation with o-desmethyl mycophenolic acid. An …
Number of citations: 3 www.sciencedirect.com
S Lacorte, C Gómez-Canela, C Calas-Blanchard - Molecules, 2021 - mdpi.com
… Immunosuppressant to prevent organ transplant rejections Glucuronyl transferase 8–16 na na mycophenolic acid-acyl glucuronide; 6-O-desmethyl-mycophenolic acid; mycophenolic …
Number of citations: 6 www.mdpi.com
MW Tsujif, H Saimotoh, K Kitad, S Hamanoa
Number of citations: 0

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